

# Spiraeoside: A Phytochemical Standard for Analysis and Bioactivity Screening

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## Compound of Interest

Compound Name: *Spiraeoside*

Cat. No.: *B190383*

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Spiraeoside**, also known as Quercetin-4'-O-glucoside, is a naturally occurring flavonoid glycoside found in various plants, with particularly high concentrations in onion (*Allium cepa*) skins.<sup>[1][2][3]</sup> As a derivative of quercetin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and enzyme inhibitory effects.<sup>[1][3][4][5]</sup> These properties make **Spiraeoside** a significant compound of interest in phytochemical research, pharmacology, and the development of novel therapeutics. Its well-defined chemical structure and the availability of high-purity analytical standards also make it an excellent reference compound for the quantification and standardization of plant extracts.<sup>[6][7]</sup>

This document provides detailed protocols for the extraction, quantification, and bioactivity assessment of **Spiraeoside**, as well as a summary of its quantitative data and involvement in cellular signaling pathways.

## Physicochemical Properties of Spiraeoside

Property	Value	Reference
Synonyms	Quercetin-4'-O-glucoside, Spiraein	[6]
CAS Number	20229-56-5	[8]
Molecular Formula	C <sub>21</sub> H <sub>20</sub> O <sub>12</sub>	
Molecular Weight	464.38 g/mol	
Melting Point	209-211°C	[8]
Purity (as a standard)	≥95.0% (HPLC)	[7]
Storage	Store in a dry, cool place, protected from direct light.	[9]

## Quantitative Data Summary

**Table 1: Extraction Yield of Spiraeoside from Red Onion Skin**

Solvent	Extraction Method	Yield (mg/g of dry weight)	Reference
Water	Not Specified	12.2	[3][5]
Methanol	Not Specified	27.6	[3][5]
Ethanol	Not Specified	32.5	[3][5]
50% Acetone	Not Specified	Highest percentage extraction yield reported	[10]

**Table 2: Antioxidant Activity of Spiraeoside (IC<sub>50</sub> Values)**

Assay	Spiraeoside IC <sub>50</sub>	Standard Antioxidant IC <sub>50</sub>	Reference
DPPH Radical Scavenging	28.51 µg/mL	BHA: 10.10 µg/mL, BHT: 25.95 µg/mL, Trolox: 7.059 µg/mL, α-tocopherol: 11.31 µg/mL	[1][2]
ABTS Radical Scavenging	7.48 µg/mL	BHA: 5.07 µg/mL, BHT: 6.99 µg/mL, α-tocopherol: 8.73 µg/mL, Trolox: 6.16 µg/mL	[1]

**Table 3: Enzyme Inhibitory Activity of Spiraeoside (IC<sub>50</sub> Values)**

Enzyme	Spiraeoside IC <sub>50</sub>	Standard Inhibitor	Reference
Carbonic Anhydrase II	4.44 nM	Acetazolamide	[1]
Acetylcholinesterase (AChE)	7.88 nM	Tacrine	[1]
Butyrylcholinesterase (BChE)	19.42 nM	Tacrine	[1]
α-Glycosidase	29.17 mM	Acarbose	[1]

## Experimental Protocols

### Protocol for Extraction of Spiraeoside from Red Onion Skin

This protocol is based on the efficient extraction of **Spiraeoside** using ethanol as a solvent.

Materials:

- Red onion skins, dried and powdered
- Ethanol (95% or absolute)
- Reflux or Soxhlet extraction apparatus
- Rotary evaporator
- Filter paper
- Milli-Q water

#### Procedure:

- **Sample Preparation:** Dry the red onion skins at 40-50°C until a constant weight is achieved. Grind the dried skins into a fine powder.
- **Extraction:**
  - **Reflux Method:** Add the powdered onion skin to a round-bottom flask with ethanol (e.g., 1:10 solid-to-solvent ratio). Heat the mixture to reflux for 2-3 hours.
  - **Soxhlet Method:** Place the powdered onion skin in a thimble and extract with ethanol in a Soxhlet apparatus for 4-6 hours.
- **Filtration and Concentration:** After extraction, cool the mixture and filter it to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
- **Purification (Optional):** The crude extract can be further purified using column chromatography (e.g., Sephadex LH-20) or preparative HPLC to isolate pure **Spiraeoside**.

## Protocol for Quantification of Spiraeoside by HPLC

This protocol provides a general method for the quantification of **Spiraeoside** in plant extracts.

#### Instrumentation and Conditions:

- **HPLC System:** A system equipped with a UV-Vis or DAD detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used.[\[11\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm or 350 nm.
- Injection Volume: 10-20  $\mu$ L.
- Column Temperature: 25-30°C.

#### Procedure:

- Standard Preparation: Prepare a stock solution of **Spiraeoside** standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 ng/mL.[\[11\]](#)[\[12\]](#)
- Sample Preparation: Dissolve the crude plant extract in the mobile phase or methanol and filter through a 0.45  $\mu$ m syringe filter before injection.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Identify the **Spiraeoside** peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of **Spiraeoside** in the sample using the regression equation from the calibration curve.

## Protocol for DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of **Spiraeoside**.

#### Materials:

- **Spiraeoside** standard or extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
- Methanol

- 96-well microplate
- Microplate reader

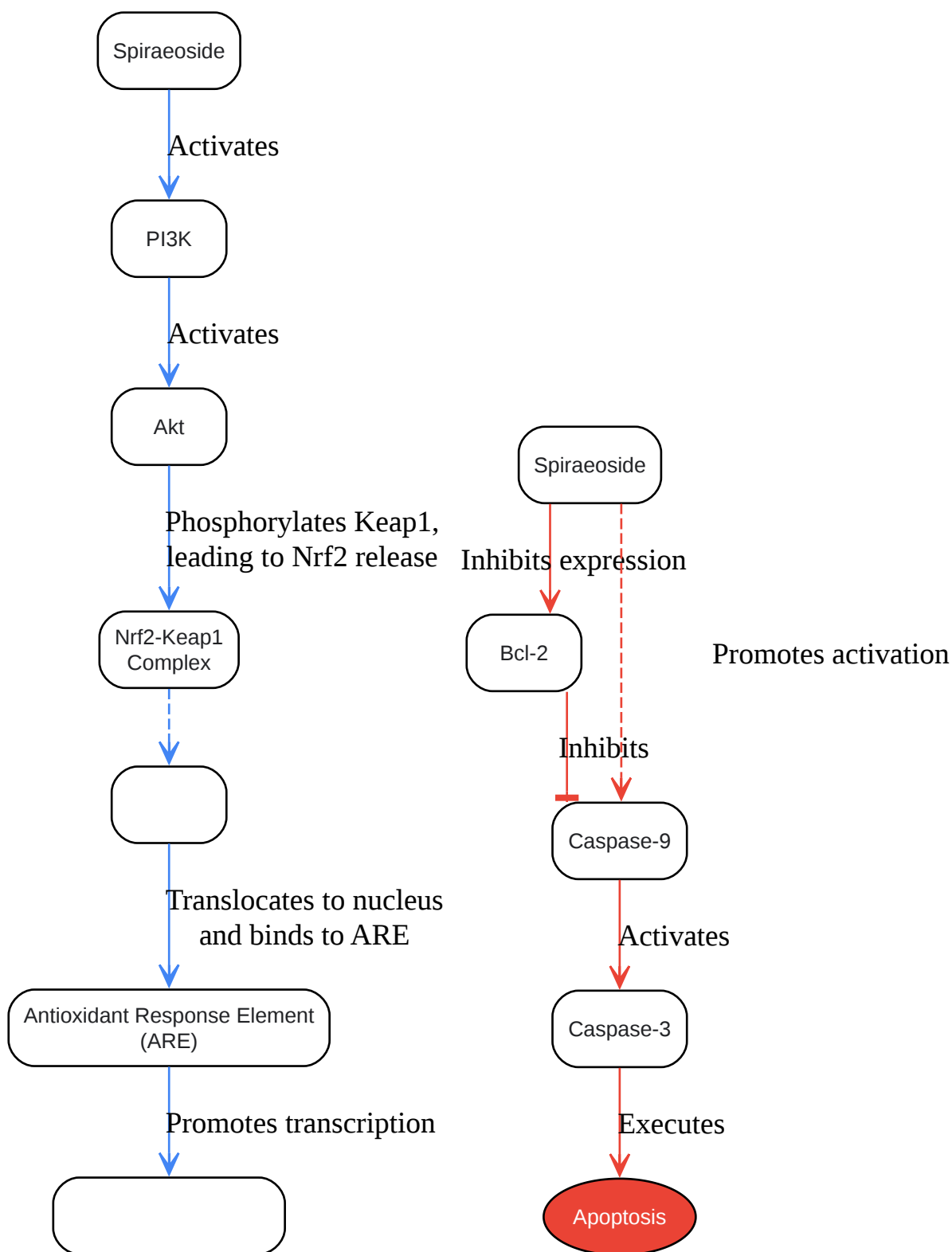
Procedure:

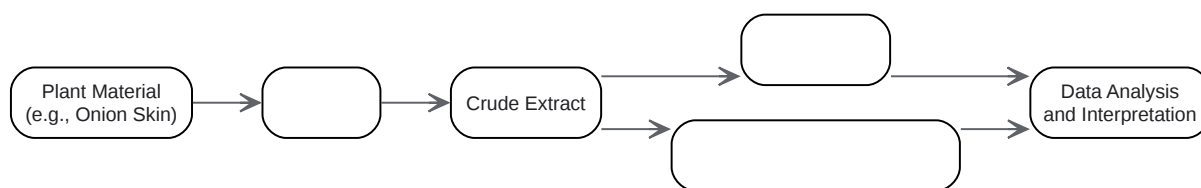
- Sample Preparation: Prepare a series of dilutions of the **Spiraeoside** standard or extract in methanol.
- Assay:
  - In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
  - Prepare a blank (methanol only) and a control (DPPH solution with methanol).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
  - $\% \text{ Inhibition} = \left[ \frac{(\text{Absorbance of Control} - \text{Absorbance of Sample})}{\text{Absorbance of Control}} \right] \times 100$
- IC<sub>50</sub> Determination: Plot the percentage inhibition against the sample concentration to determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals).

## Signaling Pathways and Experimental Workflows

### PI3K/Akt/Nrf2 Signaling Pathway

**Spiraeoside** has been shown to protect human cardiomyocytes from high glucose-induced injury by activating the PI3K/Akt/Nrf2 pathway.<sup>[1][4]</sup> This pathway is crucial for cell survival and defense against oxidative stress.





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